

CHPG Sodium Salt: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *CHPG Sodium salt*

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Introduction to CHPG Sodium Salt

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a synthetic, water-soluble compound that functions as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2] It is the sodium salt of CHPG and is widely used in neuroscience research to investigate the physiological and pathological roles of mGluR5.[3] While initially considered highly selective for mGluR5 over mGluR1, further studies have shown that it can also activate mGluR1 with similar potency.[4] CHPG has demonstrated neuroprotective effects in models of traumatic brain injury (TBI) and has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor responses.[5]

Physicochemical Properties

Property	Value	Reference
Chemical Name	(RS)-2-Chloro-5-hydroxyphenylglycine sodium salt	
Molecular Formula	C ₈ H ₇ ClNNaO ₃	
Molecular Weight	223.59 g/mol	
CAS Number	1303993-73-8	
Appearance	Brown solid	
Solubility	Soluble in water to 100 mM	

Pharmacological Profile

CHPG is a Group I mGluR agonist, showing activity at both mGluR5 and mGluR1. The following table summarizes its potency at these receptors. While specific K_i values are not readily available in the literature, a protocol for their determination via a competitive radioligand binding assay is provided in the experimental protocols section.

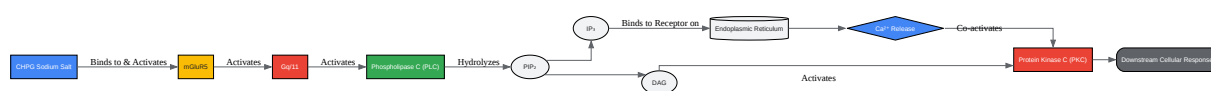
Receptor Subtype	Parameter	Value (μM)	Species	Expression System	Reference
mGluR5b	EC ₅₀	~60	Rat	SCG neurons	
mGluR5a	EC ₅₀	750	-	CHO cells	
mGluR1a	EC ₅₀	80	Rat	SCG neurons	
mGluR1b	EC ₅₀	39	Rat	SCG neurons	
mGluR2	Activity	No effect at 1 mM	Rat	SCG neurons	
mGluR4	Activity	No effect at 1 mM	Rat	SCG neurons	

Primary Function and Signaling Pathways

The primary function of **CHPG sodium salt** is the activation of mGluR5, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

Canonical Gq-Coupled Signaling Pathway

Activation of mGluR5 by CHPG leads to the coupling and activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC).

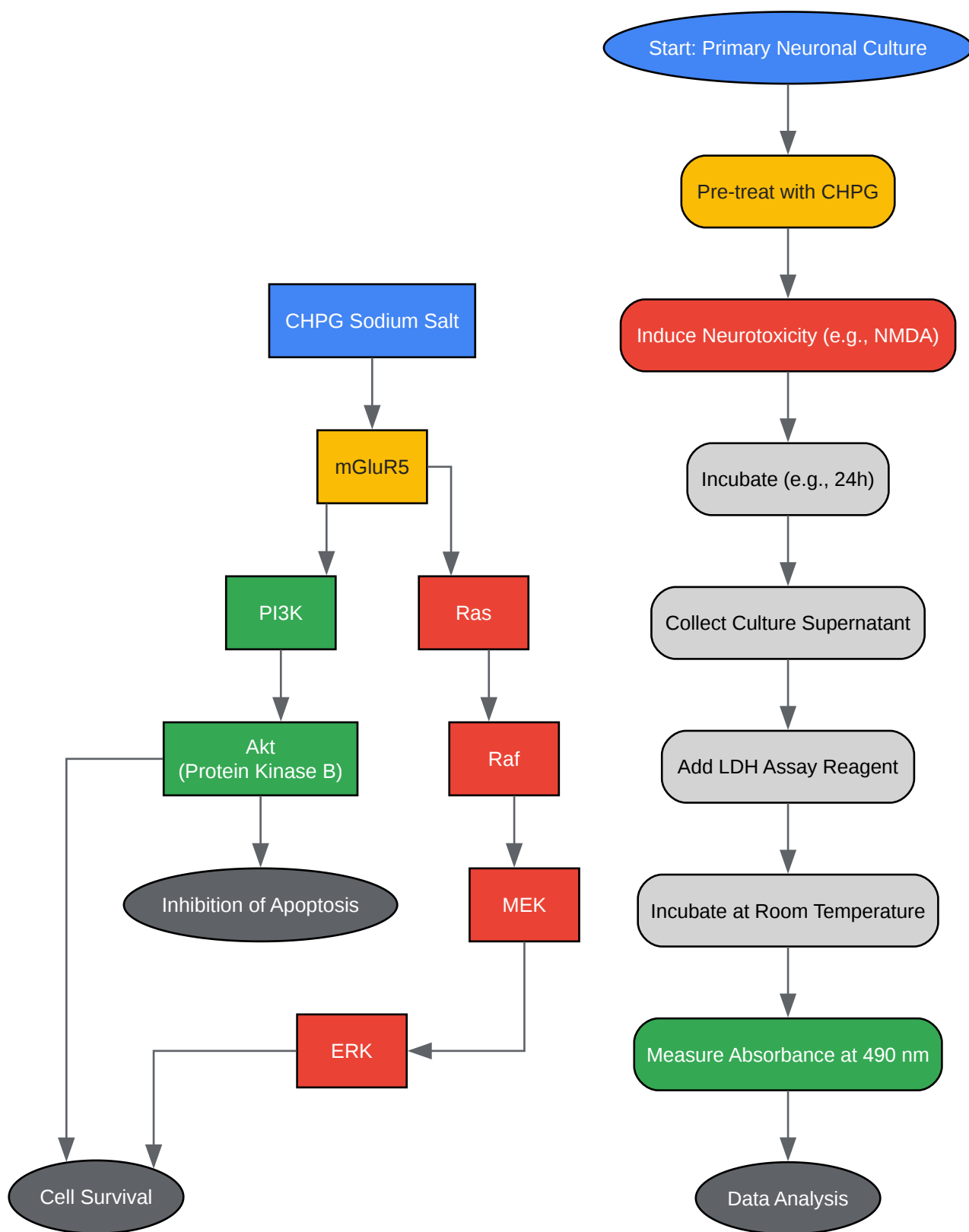


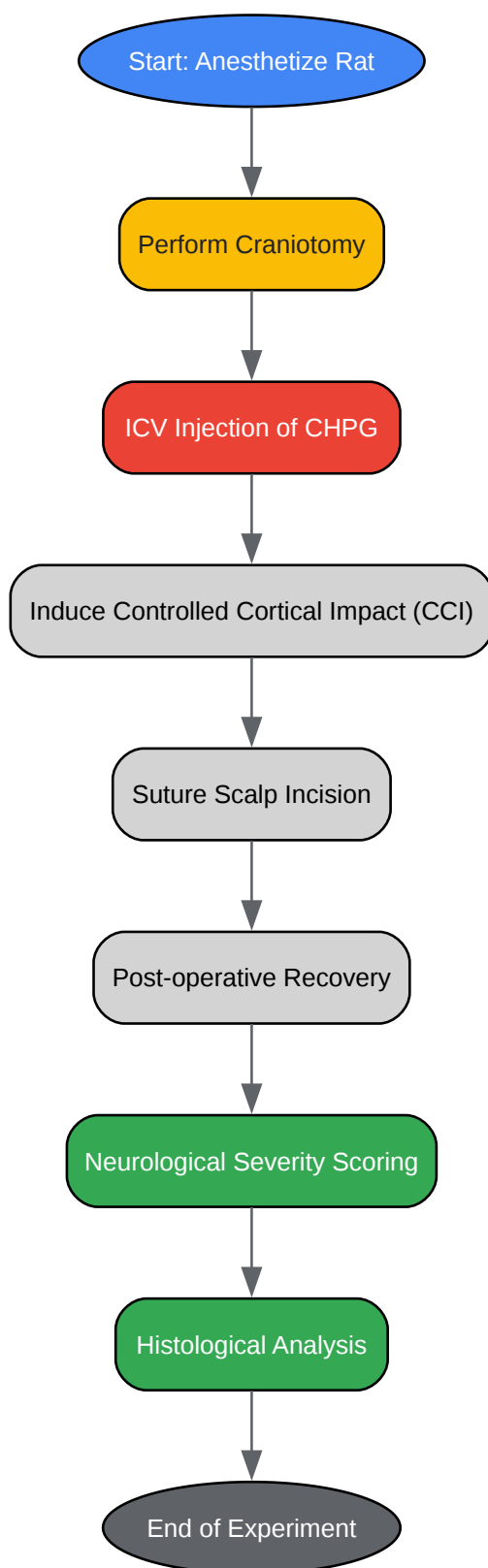
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Caption: Canonical mGluR5 Signaling Pathway Activated by CHPG.

Neuroprotective Signaling via ERK and Akt Pathways

In the context of neuroprotection, particularly following traumatic brain injury, CHPG-mediated mGluR5 activation has been shown to stimulate the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) signaling pathways. Activation of these pathways is associated with promoting cell survival and inhibiting apoptosis.





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